5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C13H15IN2 |
|---|---|
Molecular Weight |
326.18 g/mol |
IUPAC Name |
5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H15IN2/c14-12-8-16-13-11(12)6-10(7-15-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) |
InChI Key |
KRQOCBWSCGQELK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(NC=C3I)N=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Stepwise Synthetic Route
Step 1: Formation of the Pyrrolo[2,3-b]pyridine Core
The initial step involves the synthesis of the pyrrolo[2,3-b]pyridine scaffold. This is commonly achieved by cyclization of appropriately substituted pyridine derivatives with pyrrole precursors under controlled conditions.
- Typical conditions include heating the precursor in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide,
- Catalysts such as palladium or copper complexes may be employed to facilitate cyclization,
- Reaction temperatures generally range from 80 to 150 °C, optimized to maximize yield and minimize side reactions.
Step 2: Introduction of the Cyclohexyl Group
The cyclohexyl substituent at the 5-position is introduced either by:
- Direct alkylation of the pyrrolo-pyridine intermediate using cyclohexyl halides under basic conditions,
- Or by employing cyclohexyl-substituted starting materials during the initial ring formation.
Bases such as potassium carbonate or sodium hydride are commonly used to deprotonate the heterocyclic nitrogen, facilitating nucleophilic substitution.
Step 3: Iodination at the 3-Position
Selective iodination is achieved by treating the 5-cyclohexyl-pyrrolo[2,3-b]pyridine intermediate with iodine sources such as:
- Iodine monochloride,
- N-iodosuccinimide,
- Or elemental iodine in the presence of oxidizing agents.
Reaction parameters are critical for regioselectivity:
- Temperature is maintained between 0 and 25 °C,
- Solvent choice includes dichloromethane or acetonitrile,
- Reaction times vary from 30 minutes to several hours depending on reagent concentration.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrrolo-pyridine formation | Palladium catalyst, DMF, base (K2CO3) | 100-150 | Dimethylformamide | 6-12 hours | 65-80 | Requires inert atmosphere to avoid oxidation |
| Cyclohexyl introduction | Cyclohexyl bromide, NaH or K2CO3 | 60-80 | DMF or DMSO | 4-8 hours | 70-85 | Controlled addition to avoid multiple alkylations |
| Iodination | N-Iodosuccinimide or ICl | 0-25 | Dichloromethane | 1-3 hours | 60-75 | Regioselectivity critical; low temperature preferred |
Purification and Characterization
After synthesis, the compound is purified by:
- Column chromatography using silica gel with gradient elution (hexane/ethyl acetate mixtures),
- Recrystallization from suitable solvents such as ethanol or ethyl acetate.
Characterization techniques include:
- Nuclear Magnetic Resonance spectroscopy confirming the chemical shifts consistent with the pyrrolo-pyridine framework and cyclohexyl substituent,
- Mass spectrometry verifying the molecular ion peak at m/z 326.18,
- Elemental analysis confirming the iodine content,
- High-performance liquid chromatography to assess purity (>98% typically achieved).
Mechanistic Insights and Reaction Analysis
Iodination Mechanism
The electrophilic aromatic substitution mechanism governs the iodination step:
- The iodine electrophile attacks the electron-rich 3-position of the pyrrolo-pyridine ring,
- The presence of the cyclohexyl group at the 5-position directs the regioselectivity by electronic and steric effects,
- The reaction proceeds via a sigma complex intermediate followed by deprotonation to restore aromaticity.
Cyclization Mechanism
The cyclization to form the fused heterocyclic system involves:
- Nucleophilic attack of the pyrrole nitrogen on an activated pyridine derivative,
- Formation of a new carbon-nitrogen bond,
- Rearrangement and elimination steps to close the ring.
Catalysts and reaction conditions are optimized to favor this intramolecular cyclization over polymerization or side reactions.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Pyrrolo-pyridine core synthesis | Cyclization of pyridine and pyrrole derivatives under palladium catalysis | High yield, well-established | Requires expensive catalysts |
| Cyclohexyl group introduction | Alkylation with cyclohexyl halides under basic conditions | Straightforward, good regioselectivity | Possible over-alkylation |
| Iodination reaction | Electrophilic aromatic substitution using N-iodosuccinimide or iodine monochloride | Selective iodination, mild conditions | Sensitive to temperature and solvent |
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine core.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a 3-azido derivative, while a Suzuki coupling reaction could introduce various aryl or alkyl groups at the 3-position.
Scientific Research Applications
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The table below compares substituents and key properties of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine with analogs:
Key Observations :
- Halogen Effects : Iodo substituents (e.g., in the target compound and ) increase molecular weight and lipophilicity compared to bromo analogs. The iodine atom’s polarizability enhances halogen bonding, critical in protein-ligand interactions .
- Hydrophobicity: The cyclohexyl group in the target compound significantly boosts hydrophobicity relative to smaller substituents (e.g., methoxy in or cyano in ), impacting solubility and membrane permeability.
- Reactivity : Alkynyl () and aldehyde () groups enable diverse post-functionalization, whereas halogens (Br, I) facilitate cross-coupling reactions (e.g., Suzuki or Kumada couplings) .
Comparison with Analog Syntheses :
- 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (): Synthesized via Sonogashira coupling of 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine with phenylacetylene.
- 5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine () : Suzuki-Miyaura coupling of 5-bromo-pyrrolo[2,3-b]pyridine with 3,4-dimethoxyphenylboronic acid.
- 3-Iodo-5-carbonitrile-pyrrolo[2,3-b]pyridine (): Cyano introduction via nucleophilic substitution or palladium-catalyzed cyanation.
Stability and Handling Considerations
- Storage under inert atmosphere is recommended .
- Bromo vs. Iodo : Bromo analogs (e.g., ) are less sensitive to decomposition but offer lower reactivity in cross-couplings.
Biological Activity
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₅IN₂
- Molecular Weight : 326.18 g/mol
- CAS Number : 1046793-87-6
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of biological activities including anticancer, antimicrobial, and antiviral effects. The specific compound 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has been studied for its potential as an inhibitor of SGK-1 kinase, which plays a role in various cellular processes including cell growth and survival.
Table 1: Summary of Biological Activities
The biological activity of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be attributed to several mechanisms:
- SGK-1 Kinase Inhibition : The compound has been identified as an inhibitor of SGK-1 kinase, which is implicated in various diseases including cancer and metabolic disorders. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects on cancer cell lines. The mechanism involves the disruption of key signaling pathways essential for tumor growth .
- Antimicrobial Activity : The structural features of pyrrolo[2,3-b]pyridine derivatives contribute to their ability to interact with bacterial enzymes or membranes, leading to bactericidal effects .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives found that 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine showed promising results against ovarian and breast cancer cell lines. The compound exhibited moderate cytotoxicity while maintaining low toxicity towards non-cancerous cells .
Case Study 2: Antiviral Efficacy
In another investigation focused on antiviral properties, derivatives similar to 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine were tested against respiratory syncytial virus (RSV). These compounds demonstrated effective inhibition of viral replication with favorable pharmacokinetic profiles .
Q & A
Q. Key Data :
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Fischer Cyclization | 50-60% | Polyphosphoric acid, 120°C | |
| Sonogashira Coupling | 51% | Pd(PPh₃)₄, DMSO, 80°C | |
| Methylation (NaH/MeI) | 75% | THF, 0°C to RT |
How is 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine characterized?
Basic Question
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry. For example, aromatic protons in pyrrolo[2,3-b]pyridine derivatives appear as doublets (δ 8.3–8.4 ppm, J = 2.1–2.2 Hz) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] calc. 355.14409, found 355.1435) .
- X-ray Crystallography : Resolves ambiguities in substituent positioning, especially for bulky groups like cyclohexyl .
How can cross-coupling reactions at the 3-iodo position be optimized?
Advanced Question
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves yield in Sonogashira couplings with terminal alkynes .
- Solvent Effects : Polar aprotic solvents (DMSO, dioxane) enhance reactivity but may require inert atmospheres .
- Temperature Control : Reactions at 80–105°C balance speed and side-product formation .
- Ligand Screening : Bidentate ligands (e.g., XPhos) reduce Pd leaching in Suzuki-Miyaura couplings for aryl/heteroaryl introductions .
Q. Contradictions :
- reports 51% yield using Pd(PPh₃)₄, while notes higher yields (70%) with PdCl₂(dppf), suggesting ligand choice impacts efficiency .
What structural features influence the biological activity of pyrrolo[2,3-b]pyridine derivatives?
Advanced Question
Q. Key SAR Data :
| Compound | IC₅₀ (CDK1) | Tumor Inhibition (DMPM) | Reference |
|---|---|---|---|
| 3-Iodo derivative (1f) | 12 nM | 75% reduction | |
| 5-Bromo analogue | 45 nM | 58% reduction |
How do researchers resolve contradictions in synthetic yields across methods?
Advanced Question
- Reaction Monitoring : LC-MS tracks intermediate formation to identify bottlenecks (e.g., incomplete iodination) .
- Purification : Flash chromatography (heptane/EtOAc) vs. HPLC impacts purity and yield. achieved 51% yield after silica gel purification, while reports 60% via Fischer cyclization .
- Mechanistic Studies : DFT calculations assess steric/electronic effects of cyclohexyl groups on reaction pathways .
What biological mechanisms are associated with 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine?
Advanced Question
- Kinase Inhibition : Binds FGFR1 hinge region via hydrogen bonds (N-H of pyrrolo[2,3-b]pyridine with D641) and hydrophobic interactions (cyclohexyl with G485) .
- Apoptosis Induction : Downregulates survivin phosphorylation (Thr34), activating caspase-3/7 in cancer cells .
- Synergy with Taxanes : Combined use with paclitaxel enhances cytotoxicity (CI < 0.5) in resistant tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
